molecular formula C11H16FN3O3 B1668449 Carmofure CAS No. 61422-45-5

Carmofure

Número de catálogo B1668449
Número CAS: 61422-45-5
Peso molecular: 257.26 g/mol
Clave InChI: AOCCBINRVIKJHY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Carmofur, also known as HCFU (1-hexylcarbamoyl-5-fluorouracil), is a pyrimidine analogue used as an antineoplastic agent . It is a derivative of fluorouracil, being a lipophilic-masked analog of 5-FU that can be administered orally .


Synthesis Analysis

The synthesis of Carmofur has been reported by Ozaki et al. by treating 5-FU with phosgene and hexylamine .


Molecular Structure Analysis

Carmofur has the chemical formula C11H16FN3O3 and a molar mass of 257.265 g·mol −1 . The IUPAC name for Carmofur is 5-fluoro- N -hexyl-2,4-dioxo-pyrimidine-1-carboxamide .

Aplicaciones Científicas De Investigación

Oncology: Chemotherapeutic Agent

Carmofure, a derivative of fluorouracil, is primarily used as an antineoplastic agent in cancer treatment. It has been utilized in chemotherapy for breast and colorectal cancer . Its mechanism involves the inhibition of thymidylate synthase, leading to the disruption of DNA synthesis in rapidly dividing cancer cells .

Pharmacodynamics: Acid Ceramidase Inhibition

Carmofure acts as a potent acid ceramidase inhibitor . By inhibiting this enzyme, it affects the metabolism of ceramides, which play a crucial role in regulating cancer cell death and survival. This action sensitizes tumor cells to other antineoplastic agents and radiation .

Clinical Trials: Adjuvant Therapy

Carmofure has been used in clinical trials as an adjuvant therapy for curatively resected colorectal cancer. It has shown effectiveness in extending the survival of patients with this type of cancer in trials conducted in China, Japan, and Finland .

Drug Delivery Systems: Nanocarrier Integration

Research into integrating Carmofure into nanocarrier drug delivery systems is ongoing. These systems aim to enhance the targeting and efficacy of the drug while minimizing systemic toxicity. Nanocarriers can improve the solubility and stability of Carmofure, providing a controlled release at the tumor site .

Pharmacokinetics: Oral Administration

Carmofure’s pharmacokinetic profile allows for oral administration , which is advantageous for patient compliance. It overcomes the degradation problem of 5-FU in the gastrointestinal tract, ensuring more efficient drug absorption .

Toxicity Studies: Leukoencephalopathy Induction

Studies on Carmofure’s toxicity revealed that it could induce leukoencephalopathy , characterized by progressive damage to the brain’s white matter. This side effect has been a significant concern in its use and development .

Safety and Hazards

As with fluorouracil, Carmofur has been known to induce leukoencephalopathy, characterized by progressive damage to white matter in the brain with stroke-like symptoms . A clinical trial for small hepatocellular carcinoma was stopped prematurely because 56% of the treated patients had unacceptable side effects .

Direcciones Futuras

Carmofur has been shown to inhibit the SARS-CoV-2 main protease, and is therefore a promising lead compound to develop new antiviral treatment for COVID-19 . This suggests potential future directions for the use of Carmofur in antiviral therapies.

Mecanismo De Acción

Target of Action

Carmofur, also known as HCFU (1-hexylcarbamoyl-5-fluorouracil), is a pyrimidine analogue used as an antineoplastic agent . It primarily targets acid ceramidase (AC) . AC plays a crucial role in the metabolism of sphingolipids, which are essential components of cell membranes and have various functions in cell signaling .

Mode of Action

Carmofur acts as a prodrug, which is ingested and taken up in the intestine, overcoming the problem of 5-FU degradation by dihydropyrimidine dehydrogenase . Once inside a cell, the carmofur prodrug is converted into 5-FU . The mechanism of action of carmofur is traditionally thought to be the generation of 5–FU . Carmofur is also a highly potent inhibitor of ac . By inhibiting AC, carmofur increases the levels of ceramide, a bioactive sphingolipid that influences cancer cell survival, growth, and death .

Biochemical Pathways

The biochemical pathways affected by carmofur involve the metabolism of sphingolipids. Carmofur’s inhibition of AC leads to an increase in ceramide levels . Ceramide is a key player in various cellular processes, including cell cycle arrest, differentiation, and apoptosis . Therefore, the inhibition of AC activity by carmofur can sensitize tumor cells to the effects of antineoplastic agents and radiation .

Pharmacokinetics

The pharmacokinetics of carmofur involve its oral administration and absorption in the intestine . The prodrug is then converted into 5-FU within cells . .

Result of Action

The molecular and cellular effects of carmofur’s action include the induction of cell cycle arrest and apoptosis in cancer cells . By increasing ceramide levels, carmofur can influence cancer cell survival, growth, and death . Carmofur has been reported as a small-molecule drug capable of killing adult and pediatric glioblastomas .

Action Environment

The action, efficacy, and stability of carmofur can be influenced by various environmental factors. For instance, the pH level of the tumor microenvironment can affect the drug’s stability and efficacy. Additionally, the presence of certain enzymes in the body, such as dihydropyrimidine dehydrogenase, can affect the drug’s metabolism and action . .

Propiedades

IUPAC Name

5-fluoro-N-hexyl-2,4-dioxopyrimidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3O3/c1-2-3-4-5-6-13-10(17)15-7-8(12)9(16)14-11(15)18/h7H,2-6H2,1H3,(H,13,17)(H,14,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCCBINRVIKJHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)N1C=C(C(=O)NC1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045941
Record name Carmofur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carmofur

CAS RN

61422-45-5
Record name Carmofur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61422-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carmofur [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061422455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carmofur
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09010
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name carmofur
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758963
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carmofur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carmofur
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARMOFUR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HA82M3RAB2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

13.0g (0.10 mole) of 5-fluorouracil was suspended in 60 ml of dimethyl acetamide, then 14.0g (0.11 mole) of n-hexyl isocyanate was added thereto at room temperature and stirred at 50° C for 8 hours. After the reaction mixture was concentrated under reduced pressure, the residue was poured into 400 ml of water and resultant precipitate was filtered off. The precipitate was washed and dried and 19.3g (75.0% yield) of 5-fluoro-1-(n-hexylcarbamoyl)uracil was obtained.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carmofure
Reactant of Route 2
Reactant of Route 2
Carmofure

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.